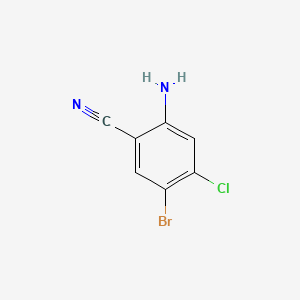

2-Amino-5-bromo-4-chlorobenzonitrile

描述

Contextualization of Halogenated Aminobenzonitriles in Contemporary Organic Synthesis and Materials Science Research

Halogenated aminobenzonitriles represent a class of organic compounds that have garnered significant attention in modern chemical research. These molecules are characterized by a central benzene (B151609) ring substituted with one or more halogen atoms (F, Cl, Br, I), an amino (-NH₂) group, and a nitrile (-C≡N) group. This combination of functional groups imparts a unique electronic and structural profile, making them highly valuable building blocks in organic synthesis. uni-mainz.de The presence of the electron-withdrawing nitrile group and the electron-donating amino group creates a "push-pull" system, which can influence the molecule's reactivity and photophysical properties. rsc.org

In organic synthesis, aminonitriles are recognized as versatile precursors for a wide array of more complex molecules, including heterocyclic compounds, alkaloids, and α-amino acids. uni-mainz.de The halogen substituents serve as reactive handles, enabling a variety of cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination), nucleophilic aromatic substitutions, and metallation reactions. This allows for the controlled and regioselective introduction of new functional groups and the construction of elaborate molecular architectures. Aromatic nitriles, in general, are crucial intermediates in the production of pharmaceuticals, pesticides, and dyes. chemicalbook.com

In the realm of materials science, the unique properties of halogenated aminobenzonitriles are being explored for the development of advanced functional materials. The incorporation of a strong electron-withdrawing cyano group can enhance properties like solid-state emission and semiconductivity. rsc.org The ability of the amino group and halogen atoms to participate in noncovalent interactions, such as hydrogen bonding and halogen bonding, plays a critical role in controlling the crystal packing and supramolecular structure of the resulting materials. rsc.org These interactions can significantly modify the π-electron interactions between molecules, influencing their solid-state fluorescence and other photophysical characteristics. rsc.org

Strategic Importance of 2-Amino-5-bromo-4-chlorobenzonitrile as a Versatile Chemical Scaffold for Advanced Systems

This compound is a polysubstituted aromatic compound of particular strategic importance due to its distinct arrangement of functional groups. Its structure, featuring amino, bromo, and chloro substituents, provides multiple reaction sites, making it a highly versatile intermediate for synthesizing more complex organic compounds. This multifunctionality is especially valuable in the creation of heterocyclic compounds, where the different groups can direct cyclization reactions or act as points of attachment for other molecular fragments.

The specific positioning of the functional groups on the benzonitrile (B105546) ring is key to its utility:

The Amino Group (-NH₂): Located at the 2-position (ortho to the nitrile), it can direct reactions and participate in intramolecular cyclizations to form fused ring systems, which are common motifs in pharmacologically active molecules.

The Nitrile Group (-C≡N): This group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to different classes of compounds. guidechem.com

The Halogen Atoms (-Br and -Cl): The presence of two different halogens at the 4- and 5-positions offers the potential for selective, stepwise functionalization. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for the sequential introduction of various substituents, enabling the construction of highly complex and precisely substituted aromatic systems.

This unique combination makes this compound a valuable precursor in the synthesis of specialty chemicals, including industrial dyes and pigments, as well as intermediates for pharmaceutical and agrochemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 671795-60-1 |

| Molecular Formula | C₇H₄BrClN₂ |

| Molecular Weight | 231.48 g/mol |

| Predicted Boiling Point | 324.6 ± 42.0 °C |

| Predicted Density | 1.81 ± 0.1 g/cm³ |

This data is computationally predicted and sourced from publicly available chemical databases.

Overview of Current Research Gaps and Objectives for this compound

Despite its clear potential as a versatile chemical building block, several areas concerning this compound remain underexplored. A review of current literature indicates that while its utility as a synthetic intermediate is established, detailed studies on its specific applications and properties are limited.

Key research gaps and future objectives include:

Exploration of Advanced Material Applications: There is a lack of focused research on the specific application of this compound in materials science. While related halogenated aminobenzonitriles have been studied for their solid-state fluorescence properties, the photophysical characteristics of this specific compound have not been thoroughly investigated. rsc.org Future work could focus on synthesizing novel organic semiconductors, fluorescent probes, or liquid crystals derived from this scaffold.

Development of Novel Synthetic Methodologies: While the compound is available commercially, research into more efficient, scalable, and environmentally benign synthesis routes is an ongoing objective. Optimizing reaction conditions to improve yields and minimize byproducts, particularly in selective halogenation steps, remains a pertinent goal for process chemistry.

Systematic Investigation of Reactivity: A comprehensive study on the differential reactivity of the C-Br versus the C-Cl bond under various cross-coupling conditions would be highly valuable. Mapping its reactivity profile would provide a predictive framework for synthetic chemists to strategically design multi-step syntheses of complex target molecules.

Synthesis of Novel Bioactive Compounds: Although it is used as an intermediate in pharmaceutical research, there is a significant opportunity to systematically use this compound as a scaffold to generate libraries of novel compounds for biological screening. Its potential as a precursor to inhibitors of specific enzymes, such as cytochrome P450, or as a core for receptor tyrosine kinase (RTK) inhibitors could be a fruitful area of investigation.

Addressing these research gaps will be crucial for unlocking the full potential of this compound in both synthetic chemistry and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-bromo-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRHLKWMOMEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698466 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671795-60-1 | |

| Record name | 2-Amino-5-bromo-4-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 5 Bromo 4 Chlorobenzonitrile

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis of 2-Amino-5-bromo-4-chlorobenzonitrile suggests several logical pathways for its construction, based on disconnecting the key functional groups. The primary disconnections involve the carbon-nitrogen bond of the amino group, the carbon-carbon triple bond of the nitrile, and the carbon-halogen bonds.

C-N Bond Disconnection: This strategy points towards a late-stage introduction of the amino group. A key precursor would be 2,5-dibromo-4-chlorobenzonitrile or, more practically, 5-bromo-4-chloro-2-nitrobenzonitrile. The amino group is then formed via a reduction of the nitro group, a common and high-yielding transformation.

C-CN Bond Disconnection: Cleaving the nitrile group suggests a precursor like 5-bromo-4-chloroaniline. The nitrile can then be installed via a Sandmeyer reaction, where the primary amine is converted into a diazonium salt and subsequently displaced by a cyanide nucleophile. wikipedia.org

C-Halogen Bond Disconnection: This approach considers the sequential introduction of the bromo and chloro substituents onto a simpler aminobenzonitrile precursor. However, controlling the regioselectivity of electrophilic halogenation on an activated aminobenzonitrile ring can be challenging and often leads to mixtures of isomers, making this a less favored primary strategy compared to building upon a pre-functionalized halogenated core.

Multi-Step Synthesis Pathways from Readily Available Precursors

Constructing this compound typically involves multi-step sequences that carefully install each functional group in a controlled manner.

A widely documented and effective method for synthesizing related compounds begins with a pre-existing dihalogenated benzonitrile (B105546). For the isomer 5-Amino-2-bromo-4-chlorobenzonitrile, a common route starts with 2-bromo-4-chlorobenzonitrile. This process involves:

Nitration: A nitro group is introduced at the 5-position, which is activated and meta to the cyano group. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled low temperatures (0–5°C).

Reduction: The resulting 5-nitro-2-bromo-4-chlorobenzonitrile is then reduced to the corresponding amine. A standard method for this reduction uses iron powder in the presence of an acid like hydrochloric acid (HCl) under reflux conditions, which selectively reduces the nitro group to a primary amine with high conversion rates.

This nitration-reduction sequence is a robust and regioselective strategy for installing an amino group onto an otherwise deactivated aromatic ring.

The nitrile functional group is a crucial component of the target molecule and can be introduced through several established methods.

Dehydration of Amides: The dehydration of primary amides is a fundamental method for preparing nitriles. rsc.org This transformation can be accomplished using various dehydrating agents, including phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). chemicalbook.comchemistrysteps.com A specific synthesis of 2-amino-5-chlorobenzonitrile (B58002) starts from 5-chloroanthranilic acid, which is converted to 2-amino-5-chlorobenzamide. chemicalbook.com This amide is then dehydrated using P₂O₅ to yield the final nitrile product. chemicalbook.comresearchgate.net Modern catalytic methods, such as those using silanes in the presence of fluoride (B91410) catalysts, also offer mild and efficient alternatives for this conversion. acs.org

Sandmeyer Reaction: The Sandmeyer reaction provides a powerful route to install a nitrile group by displacing a diazonium salt. wikipedia.orgnih.gov An appropriate aniline (B41778) precursor is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide (CuCN) salt to produce the corresponding benzonitrile. wikipedia.orgjove.com This method is particularly useful for converting aryl amines into nitriles, which can then be further functionalized. jove.com

| Method | Typical Precursor | Key Reagents | Description |

|---|---|---|---|

| Dehydration of Amide | Primary Amide (e.g., 2-Amino-5-chlorobenzamide) | P₂O₅, POCl₃, SOCl₂ | Removes a molecule of water from the primary amide functional group to form a nitrile. chemicalbook.comchemistrysteps.com |

| Sandmeyer Reaction | Primary Aryl Amine (e.g., 5-Bromo-4-chloroaniline) | 1. NaNO₂, HCl 2. CuCN | Converts a primary aryl amine into a diazonium salt, which is subsequently displaced by a cyanide ion. wikipedia.orglibretexts.org |

| Metal-Mediated Cyanation | Aryl Halide (e.g., 2-Bromo-4-chloroaniline) | Copper(I) cyanide (CuCN) | Directly installs a nitrile group via nucleophilic substitution, often requiring high temperatures. |

Catalytic Approaches for Bond Formation and Functionalization

The presence of two different halogen atoms (bromine and chlorine) on the this compound scaffold allows for selective functionalization using modern catalytic methods. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling site-selective modifications at the 5-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While the existing amino group at the C2 position could theoretically be installed this way, the primary utility for the target molecule is the functionalization of the C5-Br bond. This allows for the coupling of various primary or secondary amines, or even ammonia (B1221849) equivalents like lithium bis(trimethylsilyl)amide, to introduce new nitrogen-containing substituents. wikipedia.orgnih.gov The reaction's development has led to catalyst systems that are tolerant of a wide array of functional groups. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly effective for modifying the C5-Br position of this compound, enabling the introduction of diverse alkynyl groups to build more complex, conjugated systems. organic-chemistry.orglibretexts.org The mild reaction conditions have allowed for its use in the synthesis of complex molecules and natural products. wikipedia.org

Heck Reaction: The Heck reaction creates a carbon-carbon bond between an aryl halide and an alkene. wikipedia.orgorganic-chemistry.org The C5-Br bond can be selectively coupled with various alkenes in the presence of a palladium catalyst and a base to introduce vinyl or substituted vinyl moieties. libretexts.org This reaction is a powerful tool for alkene substitution. wikipedia.org

Suzuki Coupling: The Suzuki reaction is another cornerstone of palladium-catalyzed cross-coupling, forming C-C bonds between aryl halides and organoboron compounds (boronic acids or esters). The C5-Br bond can be selectively coupled with a wide range of aryl or vinyl boronic acids, providing access to bi-aryl structures or styrenyl derivatives. guidechem.com

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines (R₂NH) | C-N | Pd catalyst, phosphine (B1218219) ligand, base. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | C-C(sp) | Pd catalyst, Cu(I) cocatalyst, amine base. wikipedia.orglibretexts.org |

| Heck Reaction | Alkenes (R-CH=CH₂) | C-C(sp²) | Pd catalyst, base. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Boronic Acids (R-B(OH)₂) | C-C(sp²) | Pd catalyst, base. guidechem.com |

The unique arrangement of functional groups makes this compound an attractive scaffold for the design and synthesis of custom ligands for transition metal catalysis and materials science. chemicalbook.com

The core structure possesses inherent chelating potential through the ortho-disposed amino and nitrile groups, which can act as a bidentate N,N-donor set to coordinate with metal centers. The true versatility of this compound as a ligand precursor, however, lies in the C5-bromo position. This site serves as a reactive handle for introducing additional functionalities via the cross-coupling reactions described previously (e.g., Suzuki, Sonogashira).

For instance, a Sonogashira coupling could be used to attach a pyridyl group, transforming the scaffold into a potential tridentate N,N,N-ligand. Alternatively, Suzuki coupling could introduce bulky aryl groups to precisely control the steric environment around the metal center. This ability to systematically tune the electronic and steric properties of the resulting ligand by modifying the 5-position is crucial for developing catalysts with enhanced activity, selectivity, or stability. The synthesis of substituted 2-aminoquinolines for binding to protein domains using similar Buchwald-Hartwig chemistry highlights the utility of such scaffolds in creating functionally complex molecules. nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The integration of green chemistry is pivotal in transforming the synthesis of complex molecules like this compound. This approach focuses on minimizing waste, reducing energy consumption, and using safer, renewable materials.

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Research into related heterocyclic compounds has demonstrated the viability of solvent-free and aqueous reaction systems.

One highly effective solvent-free method is mechanochemistry, or grinding, which uses mechanical force to initiate reactions. For instance, the synthesis of 2-amino-4H-benzo[b]pyran derivatives, which share a similar structural motif with the target compound, has been successfully achieved under solvent-free conditions at room temperature by grinding the reactants with a solid catalyst. researchgate.net This technique not only eliminates the need for solvents but also often leads to shorter reaction times and higher yields. researchgate.net

The use of water as a reaction solvent is another key green strategy. While traditional organic syntheses, such as the Sandmeyer reaction sometimes used to introduce the bromo group in related benzonitriles, are conducted in aqueous media, modern approaches seek to expand the scope of water-based reactions. chemicalbook.com The challenge often lies in the low solubility of organic reactants. However, for certain steps, such as the reduction of a nitro group to an amine using agents like iron powder in hydrochloric acid, aqueous systems are standard and highly efficient.

Table 1: Comparison of Reaction Conditions for Synthesis of 2-amino-4H-benzo[b]pyran Derivatives

| Entry | Catalyst | Solvent | Time (min) | Yield (%) |

| 1 | None | Solvent-free | 120 | No product |

| 2 | Piperidine | Solvent-free | 60 | 72 |

| 3 | L-proline | Solvent-free | 50 | 78 |

| 4 | Sodium Ethoxide | Solvent-free | 10 | 96 |

This table illustrates the optimization of reaction conditions for a related compound, highlighting the efficiency of solvent-free methods with an appropriate catalyst. researchgate.net

The traditional route involving nitration followed by reduction often has a lower atom economy due to the use of stoichiometric reagents and the production of inorganic waste. For example, the reduction of a nitro group using iron in acidic solution generates significant iron oxide waste. Alternative metal-mediated cyanation reactions can offer a more direct, single-step pathway, potentially improving atom economy by bypassing intermediate isolation.

Reaction efficiency is also enhanced by optimizing conditions such as temperature, catalyst, and reaction time. Studies on the synthesis of related 2-amino-4,6-diarylpyrimidine-5-carbonitriles have shown that a convergent three-component reaction can produce complex molecules in moderate to excellent yields (45–89%) in a single pot, which is a significant improvement over linear syntheses. nih.gov Such multi-component strategies are a powerful tool for maximizing reaction efficiency. nih.gov

The development of recyclable catalysts is a cornerstone of sustainable chemistry, as it reduces costs and waste. For reactions involved in the synthesis of aminonitriles, various recyclable catalysts have been explored. Chitosan, a biodegradable and renewable biopolymer, has been shown to be a highly efficient and recoverable heterogeneous catalyst for the synthesis of α-amino nitriles. rsc.org Its bifunctional nature can facilitate key reaction steps, and it can be easily filtered and reused multiple times without significant loss of activity. rsc.org

Ionic liquids (ILs) are salts with low melting points that are emerging as green alternatives to volatile organic solvents. nih.gov They possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. In the context of synthesis, ILs can act as both the solvent and the catalyst. For example, Lewis basic ionic liquids have been developed as efficient and recyclable catalysts for the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide in a solvent-free process. psu.edu This demonstrates their potential to facilitate reactions with high efficiency and to be recycled over several cycles, making the process more environmentally and economically viable. psu.edu

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. This technology is highly applicable to the synthesis of fine chemicals like this compound.

By conducting reactions in microreactors or packed-bed reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing. This precise control often leads to higher yields, greater selectivity, and shorter reaction times. For example, an aldol (B89426) reaction that required 24 hours to reach completion in a batch process was finished in just 20 minutes in a flow system. beilstein-journals.org Similarly, a Swern oxidation that produced the desired benzaldehyde (B42025) in 49% yield in batch saw the yield jump to 91% in a flow protocol, with a significant reduction in side products. beilstein-journals.org

Table 2: Comparison of Batch vs. Flow Processing for a Representative Reaction

| Reaction | Process | Time | Yield (%) | Side Product (%) |

| Swern Oxidation of Benzyl Alcohol | Batch | N/A | 49 | 50 |

| Swern Oxidation of Benzyl Alcohol | Flow | N/A | 91 | 8 |

| Aldol Reaction | Batch | 24 hours | 100 | N/A |

| Aldol Reaction | Flow | 20 minutes | 100 | N/A |

This table provides examples of how transposing reactions from batch to flow can dramatically improve yield and reduce reaction times. beilstein-journals.org

Detailed Mechanistic Investigations and Advanced Reactivity of 2 Amino 5 Bromo 4 Chlorobenzonitrile

Reactivity Profiles of the Amino Group

The amino group of 2-amino-5-bromo-4-chlorobenzonitrile is a versatile functional handle, serving as a primary site for a variety of chemical transformations. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its synthetic utility.

Derivatization Reactions (e.g., Acylation, Alkylation, Arylation, Condensation)

The primary amino group readily participates in reactions with electrophiles to form a range of N-substituted derivatives.

Acylation: The amino group can be acylated to form amides. For instance, reacting an amine with acetic anhydride (B1165640) yields the corresponding acetamide. libretexts.org This transformation is often employed as a protective strategy or to modulate the electronic properties of the aromatic ring. While direct examples on this compound are not prevalent in the provided search results, this is a fundamental reaction of arylamines. libretexts.org The resulting amido group is less activating than the amino group, which can be useful in controlling subsequent electrophilic aromatic substitution reactions. libretexts.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. For example, the synthesis of 4-alkylamino-quinazolines can be performed under phase transfer catalysis (PTC) conditions using alkyl halides and a catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net

Arylation: N-arylation reactions, such as those used to form 4-anilinoquinazolines, can be accomplished using microwave-mediated methods. nih.gov These reactions couple an amine with an aryl halide, often under base-free conditions, to furnish N-arylated products in high yields. nih.gov

Condensation: The amino group can condense with various carbonyl compounds. A key application is in the synthesis of heterocyclic structures like quinazolines, where it reacts with aldehydes or ketones. organic-chemistry.org For example, N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives, which are derived from 2-aminobenzonitriles, react with dialkyl amino (phenyl) phosphonates under microwave irradiation to form quinazoline (B50416) compounds. nih.gov

Table 1: Examples of Derivatization Reactions on Amino Groups in Related Structures

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride, Pyridine | N-Arylamide | libretexts.org |

| N-Arylation | 4-Chloroquinazolines, Anilines, THF/H₂O, Microwave | 4-Anilinoquinazolines | nih.gov |

| Condensation | 2-Aminobenzonitriles, N-Benzyl Cyanamides, HCl, HFIP, 70°C | 2-Amino-4-iminoquinazolines | mdpi.com |

Annulation Reactions Leading to Fused Heterocycles

The ortho positioning of the amino and cyano groups in this compound makes it an ideal precursor for annulation reactions, which build a new ring onto the existing benzene (B151609) ring. These reactions are fundamental to the synthesis of fused heterocyclic systems, particularly quinazolines and their derivatives, which are scaffolds of significant interest in medicinal chemistry. mdpi.com

A common strategy involves the reaction of the 2-aminobenzonitrile (B23959) core with a one-carbon or multi-carbon component that cyclizes by engaging both the amino and cyano functionalities. For example:

Reaction with Aldehydes: 2-aminobenzonitriles can react with aldehydes in the presence of a palladium catalyst and an arylboronic acid in a three-component tandem reaction to produce diverse quinazoline structures. organic-chemistry.org

Reaction with Cyanamides: An acid-mediated [4+2] annulation between 2-aminobenzonitriles and N-benzyl cyanamides can be used to synthesize 2-amino-4-iminoquinazolines. mdpi.com

Reaction with Ketones: An in situ formed ruthenium catalyst enables a dehydrogenative coupling reaction of 2-aminophenyl ketones (which can be formed from 2-aminobenzonitriles) with amines to yield quinazoline products. organic-chemistry.org

From o-Bromobenzonitriles: A versatile "on-water" protocol has been developed to synthesize quinazolinones using o-bromobenzonitrile, aldehydes, and aqueous ammonia (B1221849), with copper(II) chloride as a catalyst. nih.gov This indicates that the halogen at the 2-position can also serve as a handle for cyclization, suggesting a potential pathway for this compound as well.

These annulation reactions provide efficient routes to complex heterocyclic frameworks from simple, functionalized aromatic precursors.

Reactivity Profiles of the Halogen Substituents (Bromine and Chlorine)

The benzene ring of this compound is substituted with two different halogens, bromine and chlorine. Their reactivity is governed by the electronic environment of the ring, which is influenced by the electron-donating amino group and the electron-withdrawing cyano and halogen groups.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Regioselectivity

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group, typically a halide. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second, typically fast step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex. libretexts.org

In this compound:

The cyano group (-CN) is a strong EWG.

The amino group (-NH₂) is a strong electron-donating group (EDG).

The halogens (-Br, -Cl) are weakly deactivating via induction but can donate electron density via resonance.

Regioselectivity: The key question is which halogen, bromine at C5 or chlorine at C4, is more susceptible to nucleophilic attack.

Electronic Activation: The cyano group is meta to the bromine and para to the chlorine. The strong stabilizing effect of an EWG is most pronounced from the ortho and para positions. libretexts.org This suggests that the chlorine at C4 is electronically more activated toward SₙAr than the bromine at C5.

Leaving Group Ability: In SₙAr reactions, the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com Therefore, the C-X bond strength is less important than in Sₙ1 or Sₙ2 reactions. The order of reactivity for halogens as leaving groups in SₙAr is typically F > Cl > Br > I, because the more electronegative atom better stabilizes the ring by withdrawing electron density, making the carbon more electrophilic and accelerating the initial attack. masterorganicchemistry.com

Influence of the Amino Group: The strong electron-donating amino group at C2 is ortho to the chlorine and meta to the bromine. Its donating effect deactivates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. This would counteract the activating effect of the cyano group on the chlorine at C4.

Given these competing factors, predicting the regioselectivity is complex. However, the powerful para activating effect of the cyano group on the chlorine at C4 is often a dominant factor in such systems. Studies on related dihalosubstituted aromatics show that regioselectivity can be finely tuned by controlling reaction conditions and the nature of the nucleophile. researchgate.net

Radical Reactions and Single-Electron Transfer (SET) Processes

The halogen substituents on the this compound ring can also participate in reactions involving radical intermediates. The most prominent example related to this scaffold is the mechanism of the Sandmeyer reaction, which is initiated by a single-electron transfer (SET). wikipedia.org

As described in section 3.1.2, the conversion of the amino group to a diazonium salt, followed by treatment with a copper(I) salt, initiates a radical pathway. The Cu(I) species donates an electron to the diazonium ion, leading to the formation of an aryl radical and the loss of N₂ gas. wikipedia.org

This aryl radical is a highly reactive intermediate that can then react with the halide (e.g., Cl⁻ or Br⁻) bound to the now Cu(II) center to form the final aryl halide product. wikipedia.org Although this process originates with the amino group, it represents a key radical reaction pathway available to the molecule. While direct radical abstraction or substitution of the existing bromine or chlorine atoms is less commonly cited for this specific molecule, such pathways are fundamental in broader organometallic and radical chemistry.

Role as Leaving Groups in Catalytic Reactions

The halogen substituents on the aromatic ring of this compound, namely bromide and chloride, play a crucial role as leaving groups in various catalytic reactions, particularly in nucleophilic aromatic substitution (SNAr). The efficiency of these reactions is largely dependent on the stability of the departing halide anion and the electronic stabilization of the transition state.

In catalytic processes, the bromo and chloro groups can be displaced by a variety of nucleophiles. The relative reactivity of these halogens as leaving groups is dictated by the strength of the carbon-halogen bond and the polarizability of the halogen atom. Generally, the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group than chloride in SNAr reactions. This differential reactivity can allow for selective substitution under carefully controlled catalytic conditions.

Kinetic studies on related aromatic systems provide insight into the mechanisms governing these substitutions. For instance, research on the reactions of substituted diphenyl ethers with aniline (B41778) has shown that the nature of the substituents on the leaving group can fundamentally alter the reaction mechanism. unilag.edu.ng In base-catalyzed pathways, steric hindrance introduced by substituents ortho to the reaction center can impede the approach of the catalyst, thereby slowing the rate of proton transfer and potentially changing the rate-determining step of the reaction. unilag.edu.ng In the case of this compound, the bromine atom at the C2 position is ortho to the nitrile group, and its steric bulk, combined with the electronic effects of the other substituents, can influence the accessibility of the reaction site to catalysts and incoming nucleophiles. unilag.edu.ng

The table below outlines the general leaving group ability of halogens in SNAr reactions.

| Leaving Group | Halogen | C-X Bond Strength (kJ/mol) | Relative Rate of Departure |

| Fluoro | F | ~485 | 1 |

| Chloro | Cl | ~346 | 2.3 x 10² |

| Bromo | Br | ~290 | 1.1 x 10⁴ |

| Iodo | I | ~228 | 3.1 x 10⁴ |

| Note: Data represents generalized relative rates and bond strengths for aryl halides and can vary based on specific molecular structure and reaction conditions. |

Reactivity Profiles of the Nitrile Group

The nitrile (-C≡N) functionality is a versatile synthetic handle, offering a gateway to numerous chemical transformations through its unique electronic structure.

Hydrolysis: The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds via the formation of an intermediate amide, which is then further hydrolyzed. For instance, a related benzofuran (B130515) derivative undergoes hydrolysis to form the corresponding carboxylic acid. google.com

Reduction: The nitrile group is readily reduced to a primary amine (-CH2NH2). This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel. This reaction is fundamental in converting the benzonitrile (B105546) moiety into a benzylamine (B48309) derivative, significantly altering the molecule's structural and electronic properties.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions, most notably in [3+2] cycloadditions. sci-rad.com These reactions provide a powerful method for constructing five-membered heterocyclic rings. sci-rad.com By reacting this compound with a suitable 1,3-dipole, various heterocyclic systems can be synthesized. For example, reaction with an azide (B81097) (R-N3) can yield a tetrazole ring, while reaction with a nitrile oxide (R-CNO) can form an oxadiazole. sci-rad.com Computational studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the chemo- and regioselectivity of these cycloadditions, revealing that many proceed through a zwitterionic-type mechanism. researchgate.netbohrium.com

The table below lists potential 1,3-dipoles that can react with the nitrile group in [3+2] cycloaddition reactions.

| 1,3-Dipole Class | Example | Resulting Heterocycle |

| Azides | Sodium Azide (NaN₃) | Tetrazole |

| Nitrile Oxides | Benzonitrile Oxide (Ph-CNO) | 1,2,4-Oxadiazole |

| Nitrones | C-Phenyl-N-methylnitrone | 1,2,4-Oxadiazoline |

| Azomethine Ylides | Dihydro-1,2,4-triazole | |

| Diazoalkanes | Diazomethane (CH₂N₂) | 1,2,3-Triazole |

The nitrile group serves as a precursor for a range of functional groups, enabling extensive derivatization.

Amides and Carboxylic Acids: As mentioned, partial hydrolysis of the nitrile yields a primary amide (Ar-CONH₂), a reaction that can be stopped at this stage under controlled conditions. Indeed, the synthesis of 2-amino-5-chlorobenzonitrile (B58002) can be achieved by dehydrating the corresponding 2-amino-5-chlorobenzamide, highlighting the reversibility of this transformation. chemicalbook.com Complete hydrolysis under more vigorous conditions leads to the formation of the corresponding carboxylic acid (Ar-COOH). google.comlibretexts.org

Other Nitrogen-Containing Functionalities: Beyond amides and amines, the nitrile group can be converted into other important functionalities. The formation of tetrazoles via [3+2] cycloaddition with azides is a key example. Additionally, the nitrile group can react with organometallic reagents (e.g., Grignard reagents) followed by hydrolysis to produce ketones (Ar-CO-R), providing a method for carbon-carbon bond formation at the cyano carbon.

The following table summarizes key derivatizations of the nitrile group.

| Reagent(s) | Resulting Functional Group | Product Class |

| H₂O, H⁺ or OH⁻ (mild) | -CONH₂ | Amide |

| H₂O, H⁺ or OH⁻ (strong) | -COOH | Carboxylic Acid |

| 1. LiAlH₄; 2. H₂O | -CH₂NH₂ | Primary Amine |

| NaN₃ | 5-substituted-1H-tetrazole | Tetrazole |

| 1. R-MgBr; 2. H₃O⁺ | -CO-R | Ketone |

Elucidation of Complex Reaction Mechanisms through Kinetic and Stereochemical Studies

Understanding the intricate mechanisms of reactions involving this compound requires detailed kinetic and stereochemical investigations. Kinetic studies, which measure reaction rates under varying conditions, are essential for determining rate laws, identifying reaction intermediates, and elucidating rate-determining steps.

For example, in nucleophilic aromatic substitution reactions where the bromo or chloro atoms act as leaving groups, kinetic analysis can distinguish between different mechanistic pathways. unilag.edu.ng Studies on analogous systems have shown that it is possible to determine the rate constants for nucleophilic attack (k1) and for the subsequent steps involving proton transfer to a base catalyst. unilag.edu.ng Such investigations have revealed that substituent effects can shift the mechanism from being base-catalyzed to uncatalyzed, a change that is reflected in the kinetic data. unilag.edu.ng Furthermore, computational approaches like Molecular Electron Density Theory (MEDT) have become invaluable for studying reaction mechanisms, particularly for pericyclic reactions like [3+2] cycloadditions. researchgate.netbohrium.com These theoretical studies can map the energy profile of the reaction, characterize transition states, and explain observed selectivity. researchgate.netbohrium.com

While this compound is itself achiral, it is often used as a building block in the synthesis of more complex, chiral molecules, particularly in pharmaceutical development. mdpi.com In these cases, stereochemical studies are paramount. When a reaction creates a new chiral center, it is crucial to analyze the stereochemical outcome, determining the ratio of enantiomers or diastereomers formed. Techniques such as chiral chromatography and polarimetry are used to measure the enantiomeric excess (ee) and understand the factors controlling the stereoselectivity of the reaction.

Influence of Substituent Electronic and Steric Effects on Reaction Pathways

The reactivity of this compound is governed by a complex interplay of the electronic and steric effects of its four substituents on the benzene ring. These effects dictate the molecule's behavior in both electrophilic and nucleophilic reactions.

Electronic Effects: The substituents exert powerful inductive and resonance effects, which modulate the electron density of the aromatic ring.

Amino (-NH₂): A strong electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect dominates, making it a strong activating group and an ortho, para-director for electrophilic substitution.

Cyano (-CN): A strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It is a strong deactivating group and a meta-director.

The combined influence of these groups creates a unique electronic landscape. The strong activating effect of the amino group is tempered by the three deactivating groups. This balance influences the regioselectivity of further substitutions and the reactivity of the leaving groups.

Steric Effects: Steric hindrance arises from the spatial arrangement of the atoms and can significantly impact reaction rates and pathways by impeding the approach of reagents. fastercapital.com

The bromine atom at the C2 position, being ortho to both the nitrile and amino groups, can sterically hinder reactions at these sites.

In SNAr reactions, bulky ortho substituents on the leaving group can block the pathway for intermolecular proton transfer to a catalyst, potentially favoring an uncatalyzed mechanism. unilag.edu.ng This principle is highly relevant for reactions involving the displacement of the C4-chloro group, which is flanked by the bromo and amino substituents (in a meta and ortho relationship, respectively).

The following table summarizes the key characteristics of the substituents on the this compound ring.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence (for EAS) |

| -NH₂ | 2 | -I (Withdrawing) | +R (Donating) | Activating | ortho, para |

| -CN | 1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | meta |

| -Cl | 4 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

| -Br | 5 | -I (Withdrawing) | +R (Donating) | Deactivating | ortho, para |

Theoretical and Computational Chemistry of 2 Amino 5 Bromo 4 Chlorobenzonitrile

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict and analyze the geometric and electronic properties of 2-Amino-5-bromo-4-chlorobenzonitrile. A full geometry optimization of the molecule would typically be carried out using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain the most stable conformation of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is anticipated to be distributed over the cyano group and the benzene (B151609) ring, which act as electron-withdrawing groups. This distribution of frontier orbitals indicates that the amino group is the likely site for electrophilic attack, while the cyano group and the aromatic ring are potential sites for nucleophilic attack.

Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap | 4.7 |

Note: The values in this table are illustrative and represent typical ranges for similar molecules, as specific computational data for this compound is not available.

The charge distribution within a molecule provides valuable information about its chemical behavior. Mulliken population analysis is a common method for calculating the partial charges on each atom. In this compound, the nitrogen atom of the amino group and the nitrogen atom of the cyano group are expected to carry negative charges, making them potential nucleophilic centers. The hydrogen atoms of the amino group and the carbon atoms of the aromatic ring are likely to have positive charges, indicating their susceptibility to nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while areas of positive potential (usually colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the cyano group, while the hydrogen atoms of the amino group would exhibit a positive potential.

Exploration of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is an indispensable tool for exploring the mechanisms of chemical reactions. It allows for the investigation of reaction pathways and the characterization of transition states, which are the high-energy structures that connect reactants and products.

A Potential Energy Surface (PES) scan involves systematically changing the geometry of a molecule, such as a bond length or a dihedral angle, and calculating the energy at each step. This process helps to identify the lowest energy pathways for a reaction. Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra). These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of spectral bands. For this compound, DFT calculations would be expected to predict the characteristic stretching frequencies for the N-H bonds of the amino group, the C≡N bond of the nitrile group, and the C-Br and C-Cl bonds. Similarly, Time-Dependent DFT (TD-DFT) could be used to predict the electronic absorption spectrum, helping to understand the electronic transitions that give rise to its color and photophysical properties.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Illustrative Wavenumber (cm⁻¹) |

| N-H Symmetric Stretch | 3400 |

| N-H Asymmetric Stretch | 3500 |

| C≡N Stretch | 2230 |

| C-Cl Stretch | 750 |

| C-Br Stretch | 600 |

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups, as specific computational data for this compound is not available.

Computational NMR Chemical Shift Calculation and Correlation with Experimental Data

A detailed computational analysis of the Nuclear Magnetic Resonance (NMR) spectra for this compound has not been found in the reviewed literature. Such a study would typically involve using quantum chemical methods, like Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, to calculate the ¹H and ¹³C NMR chemical shifts.

The process would involve:

Optimization of the molecular geometry of this compound at a specific level of theory (e.g., B3LYP/6-311++G(d,p)).

Calculation of the magnetic shielding tensors for each nucleus in the optimized structure.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ).

These theoretical values would then be systematically compared against experimentally obtained NMR data to validate the accuracy of the computational model. A correlation analysis, often presented as a plot of calculated vs. experimental shifts, would demonstrate the level of agreement. A data table comparing these values would be essential for a thorough analysis.

Vibrational Spectroscopy (IR, Raman) Simulation and Mode Assignment

Specific computational studies on the vibrational spectra (Infrared and Raman) of this compound are not available in the searched scientific databases. A comprehensive analysis in this area would require computational simulation of the spectra.

This simulation is typically performed using DFT calculations to determine the harmonic vibrational frequencies. The key components of such a study include:

Calculation of the vibrational frequencies of the optimized molecular structure.

Visualization of the normal modes corresponding to each frequency to assign them to specific molecular motions, such as N-H stretching, C≡N stretching, C-Br stretching, C-Cl stretching, and various bending and deformation modes of the benzene ring.

Comparison of the calculated frequencies and intensities with experimental FT-IR and FT-Raman spectra. Often, calculated frequencies are scaled by a factor to better match experimental results due to the approximations inherent in the theoretical models.

A detailed data table would be generated to list the experimental and calculated (scaled and unscaled) frequencies, along with their corresponding mode assignments based on Potential Energy Distribution (PED) analysis.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

No dedicated computational studies on the conformational landscape or specific intermolecular interactions of this compound were identified. A theoretical investigation into this area would explore the molecule's three-dimensional structure and how multiple molecules interact in a condensed phase.

Key areas of investigation would include:

Conformational Analysis : Identifying different stable conformers, particularly concerning the rotation of the amino (-NH₂) group, and calculating their relative energies to determine the most stable structures.

Intermolecular Interactions : Analyzing the non-covalent interactions that govern the molecular packing in a crystal lattice. This would involve quantifying the strength and nature of:

Hydrogen Bonding : Interactions between the amino group's hydrogen atoms (donors) and the nitrile nitrogen atom (acceptor) of neighboring molecules.

Halogen Bonding : Potential interactions involving the bromine and chlorine atoms as electrophilic regions (σ-holes) interacting with nucleophilic sites on adjacent molecules.

Solvent Effects and their Influence on Electronic Structure and Reactivity

Research detailing the computational analysis of solvent effects on the electronic structure and reactivity of this compound is not present in the available literature. Such a study would use computational models to understand how the molecule behaves in different chemical environments.

The investigation would typically employ implicit solvation models, like the Polarizable Continuum Model (PCM), within the framework of DFT calculations. The study would analyze how varying solvent polarities influence:

Electronic Structure : Changes in the molecule's dipole moment, molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO energy gap.

Spectroscopic Properties : Solvatochromic shifts in the UV-Visible absorption spectra, which are shifts in the absorption maximum (λ_max) as a function of solvent polarity.

Reactivity : How the solvent environment affects global reactivity descriptors like chemical potential, hardness, and electrophilicity index, thereby influencing the molecule's behavior in chemical reactions.

A comparative data table would present these calculated properties in the gas phase versus in a range of solvents with different dielectric constants.

Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Bromo 4 Chlorobenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds like 2-Amino-5-bromo-4-chlorobenzonitrile. While specific spectral data for this exact compound is not widely published, analysis can be inferred from data on closely related structures, such as 2-amino-4-chlorobenzonitrile (B1265954) and other substituted benzonitriles. nih.govanalis.com.my

For a compound with the structure of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons and the amino (-NH₂) protons. The aromatic protons would appear as singlets due to the lack of adjacent protons for coupling, with their chemical shifts influenced by the electronic effects of the amino, bromo, chloro, and cyano substituents. The amino protons would typically appear as a broad singlet. In the ¹³C NMR spectrum, characteristic signals would be present for the nitrile carbon (around 115-120 ppm) and the six aromatic carbons, each with a unique chemical shift determined by the attached substituent. nih.gov

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, multi-dimensional NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates directly bonded proton and carbon atoms. youtube.com For this compound, an HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton to the signal of the carbon atom it is attached to. This provides direct evidence of C-H connectivity. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net In a derivative of this compound, a NOESY experiment could, for example, confirm the proximity of a substituent's protons to a specific aromatic proton, helping to solidify the structural assignment. researchgate.net

A hypothetical table of expected HMBC correlations for the parent compound is presented below.

Table 1: Predicted HMBC Correlations for this compound An interactive data table should be generated here in a real-world application.

| Proton | Expected Carbon Correlations (2- and 3-bond) |

|---|---|

| H-3 | C1, C2, C4, C5, C7 (Nitrile) |

| H-6 | C1, C2, C4, C5, C7 (Nitrile) |

Solid-State NMR for Bulk Structure and Dynamics

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. bmrb.ionih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. bmrb.io Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra from solid samples. bmrb.ioyoutube.com

For this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen.

Study molecular dynamics and conformational changes in the solid state.

ssNMR is particularly powerful for analyzing materials where single crystal X-ray diffraction is not feasible, providing insights into local structure and ordering. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound. For this compound (C₇H₄BrClN₂), the presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive cluster of peaks for the molecular ion. HRMS can confirm that the measured mass corresponds to the unique combination of isotopes for the proposed formula, distinguishing it from other potential formulas with the same nominal mass.

Table 2: Calculated Isotopic Masses for the Molecular Ion [M]⁺ of C₇H₄BrClN₂ An interactive data table should be generated here in a real-world application.

| Isotope Combination | Exact Mass (Da) |

|---|---|

| C₇H₄⁷⁹Br³⁵ClN₂ | 229.9328 |

| C₇H₄⁸¹Br³⁵ClN₂ | 231.9307 |

| C₇H₄⁷⁹Br³⁷ClN₂ | 231.9300 |

Fragmentation Pathway Analysis and Tandem Mass Spectrometry (MS/MS)

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. libretexts.org Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions.

For halogenated aromatic amines, common fragmentation pathways include:

Alpha-Cleavage: This involves the cleavage of a bond adjacent to the atom bearing the initial charge, which is often a heteroatom like nitrogen. libretexts.orgyoutube.com For an aniline (B41778) derivative, this could involve fragmentation of the aromatic ring.

Loss of Small Neutral Molecules: The parent ion may lose stable neutral molecules. For this compound, potential losses could include HCN (from the nitrile group), halogens (Cl or Br), or HBr/HCl. researchgate.net

The analysis of these fragmentation patterns helps to piece together the molecular structure, confirming the presence and connectivity of functional groups. youtube.com

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the functional groups present in a compound.

For this compound, the key expected vibrational frequencies are:

N-H Stretching: The amino group (-NH₂) will show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. analis.com.my

C≡N Stretching: The nitrile group has a very strong and sharp absorption band in a relatively clear region of the spectrum, typically around 2220-2260 cm⁻¹. frontiersin.org Studies on the related 2-amino-4-chlorobenzonitrile show this peak at 2211 cm⁻¹. analis.com.my

C-C Aromatic Stretching: The benzene (B151609) ring will exhibit several stretching vibrations in the 1450-1600 cm⁻¹ region.

C-Cl and C-Br Stretching: The carbon-halogen bonds will have stretching vibrations at lower frequencies, typically in the fingerprint region below 1000 cm⁻¹. analis.com.my

Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to provide a complete and unambiguous assignment of the observed vibrational bands. nih.govresearchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound An interactive data table should be generated here in a real-world application.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | ~3450 |

| Amino (-NH₂) | N-H Symmetric Stretch | ~3360 |

| Nitrile (-C≡N) | C≡N Stretch | 2210 - 2240 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl-Halogen | C-Cl Stretch | 700 - 850 |

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com It provides precise information on bond lengths, bond angles, and the packing of molecules within a crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. rigaku.com While a specific crystal structure for this compound is not publicly available, extensive data from the closely related compound 2-amino-4-chlorobenzonitrile provides a robust model for its expected solid-state conformation. analis.com.my

Analysis of 2-amino-4-chlorobenzonitrile revealed that it crystallizes in the triclinic system with the P-1 space group. analis.com.my The molecules are linked in the crystal lattice primarily through intermolecular N-H···N hydrogen bonds, where the amino group of one molecule acts as a hydrogen bond donor to the nitrile nitrogen of an adjacent molecule. analis.com.my This results in the formation of chain-like structures.

For this compound, a similar crystal packing arrangement is anticipated, dominated by N-H···N hydrogen bonding. Additionally, halogen-halogen (Br···Cl) or halogen-nitrile (Br/Cl···N) interactions may play a secondary role in stabilizing the crystal packing. The precise bond lengths and angles determined by this method would confirm the effects of electronic conjugation between the aromatic ring and its substituents. analis.com.my

Table 2: Crystallographic Data for the Analogous Compound 2-Amino-4-chlorobenzonitrile

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

Data sourced from a 2024 study on 2-amino-4-chlorobenzonitrile. analis.com.my

Powder X-ray Diffraction (PXRD) is a technique used to analyze the bulk crystalline properties of a solid sample. It is instrumental in identifying the crystalline phase of a material and, crucially, in detecting polymorphism—the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs can have distinct physical properties, and their control is vital in materials science and pharmaceuticals.

For substituted aminobenzonitriles, temperature-dependent solid-solid phase transitions have been observed, indicating a propensity for polymorphism in this class of compounds. goettingen-research-online.de Crystallization conditions can lead to the formation of different crystal packing arrangements. nih.gov A PXRD analysis of this compound would involve comparing the experimental diffraction pattern to patterns calculated from a known single-crystal structure. Any significant differences would indicate either the presence of impurities or, more likely, a different polymorphic form.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Electronic Transitions and Excited State Properties

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of UV or visible light. Analysis of 2-amino-4-chlorobenzonitrile in an ethanol (B145695) solution shows two primary absorption bands, which are attributed to π → π* transitions within the aromatic system and n → π* transitions associated with the nitrile group's non-bonding electrons. analis.com.my The positions and intensities of these bands are sensitive to the electronic nature of the substituents on the benzene ring. researchgate.net

The combination of an electron-donating amino group and electron-withdrawing halogen and nitrile groups on the same ring makes molecules like this compound candidates for interesting photophysical properties, including fluorescence. Many aminobenzonitriles are known to exhibit dual fluorescence, which is often explained by the formation of a Twisted Internal Charge Transfer (TICT) excited state. goettingen-research-online.de Upon photoexcitation, the molecule can relax into an excited state where the amino group rotates to a position perpendicular to the aromatic ring, creating a highly polar state that is stabilized by polar solvents. A detailed study using fluorescence and phosphorescence spectroscopy would be necessary to fully characterize the excited state properties and potential for TICT state formation in this compound.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS, LC-NMR) for complex mixture analysis (if applicable)

In many practical scenarios, this compound may be present as a component in a complex mixture, such as a reaction byproduct or an environmental sample. Advanced hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for its analysis in such cases.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is an exceptionally powerful tool for this purpose. nih.gov The technique involves:

Separation (LC): A high-performance liquid chromatography (HPLC) system separates the components of the mixture. A C18 reversed-phase column is typically effective for separating halogenated aromatic compounds. umb.edu

Detection (MS/MS): The separated components are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer. The first mass analyzer selects the molecular ion of the target compound (this compound), which is then fragmented. The second mass analyzer detects the characteristic fragment ions.

This method offers outstanding selectivity and sensitivity, enabling the unambiguous identification and quantification of the compound even at very low concentrations (ng/L levels) in complex matrices like plasma or environmental water. umb.eduresearchgate.net

Applications of 2 Amino 5 Bromo 4 Chlorobenzonitrile in Advanced Materials and Chemical Sciences

Building Block for Functional Organic Materials

The synthesis of novel organic materials with tailored electronic, optical, and mechanical properties is a cornerstone of modern materials science. chemicalbook.com Organic building blocks, such as 2-Amino-5-bromo-4-chlorobenzonitrile, are fundamental to this endeavor, providing the molecular scaffolds upon which complex material architectures are built.

The presence of a primary amino group allows this compound to be considered as a monomer for the synthesis of high-performance polymers. For instance, it can theoretically undergo polycondensation reactions with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. These classes of polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.

While direct polymerization of this compound is not extensively documented, the related compound 2-Amino-5-bromo-4-chlorobenzamide is noted for its utility in polymer chemistry. This suggests that the aminobenzonitrile framework is a viable candidate for creating novel polymeric materials. The bromo and chloro substituents on the aromatic ring could be leveraged for post-polymerization modifications, enabling the fine-tuning of properties such as solubility, flame retardancy, and cross-linking capabilities. Furthermore, the halogen atoms could potentially participate in carbon-carbon bond-forming reactions, such as Suzuki or Heck coupling, to produce conjugated polymers with interesting electronic and photophysical properties.

The unique electronic profile of this compound makes it an intriguing candidate as a precursor for materials used in organic electronic and optoelectronic devices. The cyano group, with its strong dipole moment, is a common feature in molecules designed for liquid crystal applications. Although direct application of this specific compound in liquid crystal displays has not been reported, its structural motifs are relevant to the design of new liquid crystalline materials.

In the context of Organic Light-Emitting Diodes (OLEDs), this benzonitrile (B105546) derivative could serve as a starting material for the synthesis of more complex heterocyclic systems that are known to exhibit electroluminescent properties. The amino group can be a key anchor point for building larger, conjugated molecules. For example, a related compound, 2-Amino-5-bromobenzonitrile, has been utilized in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with a complex heterocyclic core, demonstrating the feasibility of constructing elaborate molecular architectures from such precursors.

Development of Ligands and Precursors in Homogeneous and Heterogeneous Catalysis

The field of catalysis continually seeks novel ligands that can modulate the activity and selectivity of metal catalysts. The functional groups on this compound provide potential coordination sites for metal ions, suggesting its utility in the development of new catalytic systems.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. The design of these frameworks relies on the judicious selection of organic linkers or monomers. The amino and nitrile groups of this compound could potentially act as coordination sites for metal ions in the construction of MOFs.

For COFs, the amino group can participate in condensation reactions with aldehyde-functionalized monomers to form stable, porous frameworks linked by imine bonds. The presence of halogen atoms on the aromatic ring could serve a dual purpose: they can influence the electronic properties of the resulting framework and also provide sites for post-synthetic modification, allowing for the introduction of further functionalities.

While this compound is itself achiral, it can serve as a valuable scaffold for the synthesis of chiral ligands for asymmetric catalysis. The amino group can be readily derivatized with chiral moieties to create a chiral environment around a metal center. The electronic nature of the benzonitrile ring, which is modulated by the electron-withdrawing halogen and nitrile groups, can influence the stereochemical outcome of catalytic transformations. However, specific research on the application of this compound in asymmetric catalysis is yet to be reported.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional architectures. The functional groups of this compound are well-suited for participating in such interactions. The amino group is a classic hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor.

Design of Host-Guest Systems and Molecular Recognition

There is no available research detailing the use of this compound as a host or guest molecule in the design of host-guest systems. Consequently, there are no documented studies on its specific molecular recognition properties.

Formation of Hydrogen-Bonded and Halogen-Bonded Assemblies

Scaffold for the Development of Advanced Chemical Probes and Sensing Materials

The scientific literature does not provide any examples of this compound being utilized as a foundational structure for the development of chemical probes or sensing materials. There is no data on its potential signaling mechanisms (e.g., fluorescence, colorimetric changes) in response to specific analytes.

Future Research Directions and Emerging Opportunities for 2 Amino 5 Bromo 4 Chlorobenzonitrile

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of 2-Amino-5-bromo-4-chlorobenzonitrile is largely dictated by the interplay of its functional groups: the nucleophilic amino group, the electrophilic carbon of the nitrile, and the two halogen atoms (bromine and chlorine) which offer sites for various coupling reactions. Future research should venture beyond predictable transformations to explore unconventional reactivity patterns.

Site-Selective C-H Functionalization: The aromatic ring possesses hydrogen atoms that could be targets for direct C-H activation. Research could focus on developing catalytic systems that selectively functionalize a specific C-H bond, guided by the directing influence of the existing substituents. This would provide a highly atom-economical route to novel derivatives without the need for pre-functionalization.

Novel Cyclization Strategies: The ortho-positioning of the amino and nitrile groups is a classic precursor for the synthesis of heterocyclic systems. While its use in forming quinoline-type structures has been noted, there is vast potential in exploring novel cyclization cascades. cardiff.ac.uk For instance, reactions could be designed to involve the halogen substituents in the cyclization process, leading to complex, polycyclic aromatic systems with unique electronic and steric properties.

Halogen-Dance Reactions: The presence of two different halogens opens up the possibility of selective "halogen-dance" reactions, where a halogen atom migrates to a different position on the ring under specific basic or organometallic conditions. Probing these transformations could provide access to isomers that are otherwise difficult to synthesize.

Photoredox and Electrochemical Methods: Modern synthetic techniques like photoredox catalysis and electrosynthesis can unlock unique reaction pathways not accessible through traditional thermal methods. Investigating the behavior of this compound under these conditions could lead to the discovery of novel transformations, such as radical-mediated additions to the nitrile or selective dehalogenation/functionalization.

Integration into Multi-Component Reaction Systems for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are a cornerstone of modern synthetic efficiency and diversity-oriented synthesis. baranlab.orgfu-berlin.de The structure of this compound makes it an ideal candidate for the design of new MCRs.

The compound features both a nucleophilic amine and an electrophilic nitrile, a common motif in foundational MCRs like the Gewald and Strecker syntheses. fu-berlin.deresearchgate.net Future work should focus on leveraging this built-in reactivity. For example, it can be used as the "amino component" in isocyanide-based MCRs like the Ugi or Passerini reactions, which are powerful tools for generating libraries of complex, peptide-like molecules for drug discovery. organic-chemistry.org

A notable application involves the reaction of 2-aminobenzonitriles with ynones to produce polysubstituted 4-aminoquinolines. cardiff.ac.uk This strategy could be expanded by varying the third component, potentially leading to novel heterocyclic scaffolds.

Table 1: Potential MCRs Involving this compound

| MCR Type | Potential Reactants | Potential Product Class |

|---|---|---|

| Ugi-type Reaction | This compound, an aldehyde, a carboxylic acid, an isocyanide | α-Acylamino-amidine derivatives |

| Biginelli-type Reaction | This compound (as amine source), an aldehyde, a β-ketoester | Dihydropyrimidine-fused quinazolines |

By systematically exploring its integration into such reaction systems, chemists can rapidly generate molecular complexity and construct libraries of novel compounds for biological screening and materials science applications.

Rational Design of New Functional Materials with Tunable Properties

Aromatic nitriles and halogenated compounds are precursors to a wide range of functional materials, including polymers, dyes, optical brighteners, and organic semiconductors. chemicalbook.com The unique substitution pattern of this compound offers multiple handles for tuning the properties of resulting materials.